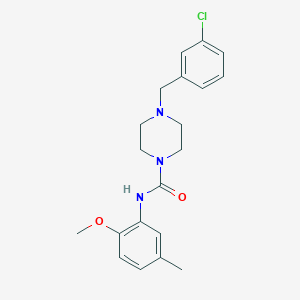![molecular formula C10H10N4O3 B10970709 4-[(furan-2-ylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10970709.png)
4-[(furan-2-ylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-FURYLCARBONYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound that contains both furan and pyrazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-FURYLCARBONYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the reaction of 2-furylcarbonyl chloride with 1-methyl-1H-pyrazole-5-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(2-FURYLCARBONYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-[(2-FURYLCARBONYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 4-[(2-FURYLCARBONYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-FURYLCARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE
- 4-[(2-FURYLCARBONYL)AMINO]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
- 4-[(2-FURYLCARBONYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
Uniqueness
4-[(2-FURYLCARBONYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of furan and pyrazole moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10N4O3 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
4-(furan-2-carbonylamino)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H10N4O3/c1-14-8(9(11)15)6(5-12-14)13-10(16)7-3-2-4-17-7/h2-5H,1H3,(H2,11,15)(H,13,16) |
InChI Key |
BUPWZCFWHQIWJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)C2=CC=CO2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(2-ethylbutyl)piperazin-1-yl]acetamide](/img/structure/B10970630.png)

![methyl ({5-[(4-tert-butylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B10970642.png)
![3-phenyl-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10970648.png)
![6-(1,3-dimethylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B10970660.png)

![2-{4-[(3-Nitrophenyl)sulfonyl]piperazin-1-yl}pyrimidine](/img/structure/B10970669.png)
![2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B10970671.png)
![N-cycloheptyl-2-{[5-(1-phenoxyethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10970676.png)
![ethyl {[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetate](/img/structure/B10970677.png)
![(2Z)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10970678.png)


![2-{5-[(2-Methoxyphenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10970689.png)
